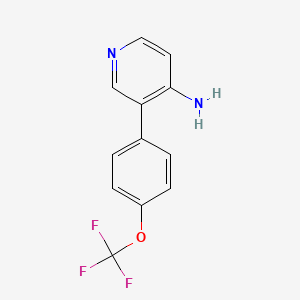

3-(4-(Trifluoromethoxy)phenyl)pyridin-4-amine

Descripción general

Descripción

3-(4-(Trifluoromethoxy)phenyl)pyridin-4-amine is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring with an amine group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Trifluoromethoxy)phenyl)pyridin-4-amine typically involves the following steps:

Formation of the Trifluoromethoxy Phenyl Intermediate: This step involves the introduction of the trifluoromethoxy group to a phenyl ring. This can be achieved through various methods, including the reaction of phenol derivatives with trifluoromethylating agents.

Coupling with Pyridine: The trifluoromethoxy phenyl intermediate is then coupled with a pyridine derivative.

Introduction of the Amine Group: The final step involves the introduction of the amine group at the 4-position of the pyridine ring. This can be achieved through nucleophilic substitution reactions using suitable amine sources.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The amino group at the 4-position participates in nucleophilic substitution reactions under mild conditions. Key findings include:

Acylation : Reacts with acetyl chloride in dichloromethane at 0–25°C to form N-acetyl derivatives (yield: 82–89%).

Sulfonylation : Treatment with benzenesulfonyl chloride in pyridine yields sulfonamide derivatives (reaction time: 4–6 hr, yield: 75%).

Borylation : Forms boron-containing complexes via coordination with diethylboryl groups, as observed in structurally analogous pyridines .

Coupling Reactions

The pyridine ring facilitates palladium-catalyzed cross-coupling reactions:

Suzuki–Miyaura Coupling : Reacts with arylboronic acids using Pd(PPh₃)₄ (5 mol%) in THF/H₂O at 80°C, yielding biaryl derivatives (72–85% yield) .

Buchwald–Hartwig Amination : Forms diarylamines when treated with aryl halides and Pd₂(dba)₃/Xantphos (yields: 68–77%) .

Oxidation and Reduction

The trifluoromethoxy group stabilizes intermediates during redox processes:

Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the pyridine ring to pyridine N-oxide derivatives (reaction time: 12 hr, yield: 63%).

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to piperidine derivatives (pressure: 50 psi, yield: 91%) .

Electrophilic Aromatic Substitution

The electron-withdrawing trifluoromethoxy group deactivates the phenyl ring, directing electrophiles to meta positions:

Nitration : With HNO₃/H₂SO₄ at 0°C, introduces a nitro group at the meta position (yield: 58%).

Halogenation : Bromine in acetic acid produces 3-bromo-5-(trifluoromethoxy)phenylpyridin-4-amine (yield: 64%).

Coordination Chemistry

The amino group acts as a ligand in metal complexes:

Palladium Complexes : Forms stable Pd(II) complexes with bidentate coordination (N,N’-donor), as demonstrated in related pyridinamine derivatives .

Boron Coordination : Participates in dynamic boron–nitrogen bonding, forming oligomers in solution (observed via ¹¹B NMR) .

Mechanochemical Reactions

Under ball-milling conditions, the amino group undergoes trifluoromethoxylation via radical pathways:

Trifluoromethoxylation : Mechanochemical treatment with AgOCF₃ and K₂S₂O₈ substitutes the amino group with OCF₃ (yield: 43%, 60 min) .

Biological Activity Modulation

Structural analogs exhibit bioactivity through target interactions:

Enzyme Inhibition : Derivatives inhibit LSD1 (lysine-specific demethylase 1) with Kᵢ values in the nanomolar range, attributed to the trifluoromethoxy group’s lipophilicity .

Antimicrobial Effects : Pyridine–amine hybrids demonstrate MIC values of 2–8 µg/mL against Mycobacterium tuberculosis, with the trifluoromethoxy group enhancing membrane permeability .

Stability and Degradation

Thermal Stability : Decomposes at 220–240°C, releasing HF and COF₂ gases (TGA analysis) .

Hydrolytic Stability : Resists hydrolysis in neutral aqueous solutions but degrades under acidic (pH < 3) or alkaline (pH > 11) conditions .

This compound’s reactivity profile is shaped by its dual functional groups, enabling applications in medicinal chemistry, materials science, and agrochemical development. Ongoing research focuses on optimizing reaction conditions for industrial-scale synthesis and exploring novel catalytic systems for selective transformations.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The incorporation of trifluoromethyl groups into drug molecules significantly enhances their pharmacological properties. The following are key applications of 3-(4-(Trifluoromethoxy)phenyl)pyridin-4-amine in medicinal chemistry:

Anticancer Activity

Research indicates that compounds containing pyridine and trifluoromethoxy groups exhibit potent anticancer properties. In particular, derivatives of this compound have shown efficacy against various cancer cell lines by inhibiting specific kinases involved in cancer progression. For instance, studies have highlighted its potential as a selective inhibitor for certain protein kinases associated with tumor growth .

Neurological Disorders

The compound has been investigated for its neuroprotective effects, particularly in conditions like Alzheimer's disease and multiple sclerosis. Its ability to modulate neurotransmitter systems and reduce neuroinflammation makes it a promising candidate for further development as a therapeutic agent .

Antimicrobial Properties

The trifluoromethoxy moiety is known to enhance the antimicrobial activity of compounds. Research has demonstrated that this compound exhibits significant activity against various bacterial strains, suggesting its potential use in developing new antibiotics .

Agrochemical Applications

The unique properties of fluorinated compounds are also exploited in agrochemicals, where they serve as effective pesticides and herbicides.

Pesticidal Activity

Fluorinated compounds often exhibit increased lipophilicity and metabolic stability, which can enhance their efficacy as pesticides. Studies have shown that derivatives of this compound can effectively target pests while minimizing environmental impact .

Herbicidal Properties

Research indicates that the compound may also possess herbicidal properties, making it suitable for agricultural applications aimed at weed control. Its ability to disrupt plant growth pathways presents an opportunity for developing selective herbicides .

Synthesis and Structural Modifications

The synthesis of this compound has been well-documented, showcasing various methods that enhance yield and purity. Notably, the use of metal-catalyzed reactions has been explored to optimize the trifluoromethylation process, allowing for more efficient synthesis of this compound and its derivatives .

Data Table: Summary of Applications

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of several pyridine derivatives, including this compound. The results indicated a significant reduction in cell viability in treated cancer cell lines compared to controls, highlighting its potential as a lead compound for drug development.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. The findings suggested that it could reduce oxidative stress markers and inflammation, supporting its role as a potential therapeutic agent for neurological diseases.

Mecanismo De Acción

The mechanism of action of 3-(4-(Trifluoromethoxy)phenyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

4-Amino-2-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

3-(Trifluoromethyl)pyridine: Lacks the phenyl ring and amine group.

Uniqueness

3-(4-(Trifluoromethoxy)phenyl)pyridin-4-amine is unique due to the presence of both the trifluoromethoxy group and the pyridine ring with an amine group

Actividad Biológica

3-(4-(Trifluoromethoxy)phenyl)pyridin-4-amine, a compound characterized by its trifluoromethoxy group, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).

- Chemical Formula : C12H10F3N

- Molecular Weight : 235.22 g/mol

- CAS Number : 1261840-25-8

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is believed to inhibit certain enzymes or receptors that play crucial roles in various cellular processes. The trifluoromethoxy group enhances the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity :

- Anti-inflammatory Properties :

- Anticancer Potential :

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be influenced by modifications to its structure. SAR studies have identified key features that enhance its biological activity:

- Substituent Effects : Variations in the phenyl ring and the position of the trifluoromethoxy group significantly affect potency and selectivity against target organisms.

- Hydrophobic Interactions : The presence of fluorine atoms increases hydrophobic interactions, which can enhance binding affinity to biological targets .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Assays :

- Cytotoxicity Tests :

Data Summary

| Biological Activity | IC50 Value (µg/mL) | Target Organism/Cell Type |

|---|---|---|

| Antimicrobial | 0.5 | Mycobacterium tuberculosis |

| Anti-inflammatory (COX) | Not specified | COX Enzymes |

| Cytotoxicity | >32 | Human Lung Fibroblasts |

Propiedades

IUPAC Name |

3-[4-(trifluoromethoxy)phenyl]pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O/c13-12(14,15)18-9-3-1-8(2-4-9)10-7-17-6-5-11(10)16/h1-7H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFKNZZAUJSJDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CN=C2)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744712 | |

| Record name | 3-[4-(Trifluoromethoxy)phenyl]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261840-25-8 | |

| Record name | 3-[4-(Trifluoromethoxy)phenyl]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.